N-Chloro vs. C-Chloroethyl Oxazolidinones: Comparative Stability in Buffered Aqueous Media
In a stability study of N-halo-2-oxazolidinones, 3-chloro-2-oxazolidinones (N-chloro derivatives) were evaluated for loss of positive chlorine and bactericidal activity in 0.1 M sodium dihydrogen phosphate buffer at pH 7.0 and 40°C [1]. Compound III in that study demonstrated considerably greater stability compared to Compounds I and II. While 3-(2-chloroethyl)oxazolidin-2-one (CAS 2508-01-2) contains a chloroethyl group on the nitrogen atom rather than an N-chloro substituent, this class-level evidence from the oxazolidinone scaffold demonstrates that the stability profile of chloro-substituted oxazolidinones varies substantially depending on substitution pattern .
| Evidence Dimension | Stability of chloro-substituted oxazolidinones in buffered aqueous conditions |
|---|---|
| Target Compound Data | 3-(2-Chloroethyl)oxazolidin-2-one: No direct aqueous stability data identified in literature; compound contains C-chloroethyl substituent on N-3 position |
| Comparator Or Baseline | 3-chloro-2-oxazolidinones (N-chloro derivatives): Compound III showed significantly greater stability than Compounds I and II with respect to loss of positive chlorine and bactericidal activity |
| Quantified Difference | Qualitative observation: "considerably more stable" - no absolute quantitative degradation rate constants reported for target compound |
| Conditions | 0.1 M sodium dihydrogen phosphate buffer, pH 7.0, 40°C |
Why This Matters
Procurement decisions for compounds intended for aqueous reaction conditions or biological assays must account for stability variations across oxazolidinone derivatives; C-chloroethyl substitution may confer different degradation kinetics than N-chloro analogs.
- [1] Kosugi M, Kaminski JJ, Selk SH, Pitman IH, Bodor N, Higuchi T. N-Halo derivatives VI: Microbiological and chemical evaluations of 3-chloro-2-oxazolidinones. J Pharm Sci. 1976;65(12):1743-1746. View Source
